4-[2-({(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}amino)ethyl]benzenesulfonamide
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Overview
Description
The compound 4-[2-({(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}amino)ethyl]benzenesulfonamide represents a fascinating chemical structure with potential applications in various fields. As a complex molecule, it features a combination of sulfonamide groups and sulfonyl substituents, making it relevant for studies in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of (4-ethylphenyl)sulfonyl chloride.
Step 2: Reaction of (4-ethylphenyl)sulfonyl chloride with tetrahydrothiophene to produce [(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophene.
Step 3: Condensation of [(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophene with 4-aminomethylbenzene to yield the target compound.
Conditions: These reactions typically require anhydrous conditions and temperatures ranging from 0°C to 100°C, depending on the step.
Industrial Production Methods:
Large-scale synthesis follows similar steps but utilizes continuous flow reactors to improve yield and efficiency. Industrial production also involves stringent purification techniques to ensure product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized at the sulfonamide groups to form sulfonic acid derivatives.
Reduction: Possible reduction at the benzenesulfonamide moiety to form amines.
Substitution: Undergoes nucleophilic substitution at the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of catalysts.
Substitution: Employs nucleophiles like sodium azide or amines.
Major Products Formed:
Oxidation leads to sulfonic acids.
Reduction produces primary or secondary amines.
Substitution yields varied substituted sulfonamide derivatives.
Scientific Research Applications
This compound finds applications in diverse areas:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential enzyme inhibition properties.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antimicrobial activities.
Industry: Used as an intermediate in the manufacture of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes involved in metabolic pathways. For instance, it may target sulfonamide-sensitive enzymes, disrupting their normal function, leading to therapeutic benefits.
Molecular Targets and Pathways:
Enzyme inhibition, particularly those containing thiol groups.
Disruption of metabolic pathways involving sulfonamide groups.
Comparison with Similar Compounds
Sulfanilamide
Sulfadiazine
Sulfamethoxazole
These comparisons highlight the distinct structural features and potential advantages of our target compound in terms of stability and specificity.
Properties
IUPAC Name |
4-[2-[[(3S,4R)-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S3/c1-2-15-3-7-17(8-4-15)30(25,26)20-14-29(23,24)13-19(20)22-12-11-16-5-9-18(10-6-16)31(21,27)28/h3-10,19-20,22H,2,11-14H2,1H3,(H2,21,27,28)/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWNUWDUFGFVFW-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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